molecular formula C19H20N2O3S2 B2656111 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea CAS No. 2097903-13-2

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea

Cat. No.: B2656111
CAS No.: 2097903-13-2
M. Wt: 388.5
InChI Key: HIJCTLDEGUJONB-UHFFFAOYSA-N
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Description

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea is a synthetic small molecule belonging to the urea-thiophene carboxamide class, identified for its potent protective activity against aminoglycoside antibiotic-induced ototoxicity. With a molecular formula of C 19 H 20 N 2 O 3 S 2 and a molecular weight of 388.5 g/mol, this compound serves as a critical research tool in auditory science and molecular pharmacology . The primary research value of this compound lies in its function as a robust oto-protectant. It was discovered through phenotypic screening using zebrafish neuromast hair cells—a validated model for mammalian auditory and vestibular hair cells—where it demonstrated dose-dependent protection against hair cell death caused by neomycin and other aminoglycosides . This makes it an essential investigational compound for developing therapeutic strategies to prevent acquired hearing loss, a condition for which there is currently no approved pharmaceutical intervention. While the exact molecular target is still under characterization, the compound's mechanism of action is distinct from antioxidant pathways and does not primarily involve inhibition of stress kinases like JNK or p38, which have shown limited clinical success. Its efficacy is sufficiently robust to have validated the concept of otoprotection in an in vivo rat model of hearing loss, establishing proof-of-concept for this compound series . The structure-activity relationship (SAR) of the urea-thiophene chemotype is well-studied, with the bithiophene moiety, a key structural feature known for its relevance in organic electronics and medicinal chemistry, contributing to the compound's biological activity and electronic properties . The specific arrangement of the 2,2'-bithiophene unit, the 1,3-di-substituted urea linker, and the phenoxyethyl side chain is optimized for high protective potency. Researchers utilize this compound for exploring novel mechanisms of cytoprotection in mechanosensory hair cells, as a lead structure for further medicinal chemistry optimization, and as a chemical probe to decipher signaling pathways involved in ototoxic damage. It is supplied for non-human research applications only and is strictly not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c22-15(16-8-9-18(26-16)17-7-4-12-25-17)13-21-19(23)20-10-11-24-14-5-2-1-3-6-14/h1-9,12,15,22H,10-11,13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJCTLDEGUJONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea typically involves multiple steps, starting with the preparation of the bithiophene moiety. The bithiophene unit can be synthesized through the palladium-catalyzed cross-coupling reaction of 2,2’-bithiophene with appropriate halogenated precursors Finally, the phenoxyethyl group is introduced via another nucleophilic substitution reaction, followed by the formation of the urea linkage through the reaction of the intermediate with an isocyanate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cross-coupling and substitution reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives.

    Substitution: The hydroxyethyl and phenoxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The bithiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the hydroxyethyl and phenoxyethyl groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Comparisons

Table 1: Key Structural Features of Bithiophene-Containing Compounds
Compound Name Core Structure Functional Groups Molecular Weight (g/mol)* Synthesis Highlights
Target Urea Derivative Bithiophene + Urea Hydroxyethyl, Phenoxyethyl, Urea ~450–500 (estimated) Likely Stille coupling for bithiophene
BAI3 (7,14-Bis(3',2'-dodecyl-[2,2'-bithiophene]-5-yl)diindolo[...]dione) Diindolo-naphthyridine + Bithiophene Dodecyl chains, Brominated thiophenes ~1,200–1,300 Stille coupling, bromination
BAI4 (Brominated BAI3) BAI3 with brominated bithiophene Bromine substituents ~1,300–1,400 Bromination under light-free conditions

*Molecular weights estimated based on structural analogs.

Key Observations:

Synthesis Pathways: The Stille coupling method described for BAI3 is likely applicable to the target compound’s bithiophene synthesis.

Functional Group Comparisons

Table 2: Functional Group Impact on Properties
Compound Functional Groups Key Properties
Target Urea Derivative Urea, Hydroxyethyl Enhanced solubility in polar solvents; potential biological activity via urea’s hydrogen bonding
BAI3 Dodecyl chains, Bromine High solubility in nonpolar solvents; electronic tunability via bromination
Single-Thiophene Urea Analog (Hypothetical) Single thiophene, Urea Reduced conjugation length; lower thermal stability compared to bithiophene derivatives
Key Findings:
  • The hydroxyethyl group in the target compound likely improves aqueous solubility compared to BAI3’s dodecyl chains, which favor organic solvents.

Electronic and Spectroscopic Properties

  • Bithiophene Conjugation : BAI3’s extended bithiophene structure enhances near-infrared (NIR) emission . The target compound’s bithiophene may similarly absorb/emit in visible or NIR ranges, though the urea group could redshift or quench emission.
  • Bromination Effects : BAI4’s bromination alters electronic properties , but the target compound lacks halogenation, suggesting lower reactivity in cross-coupling applications.

Biological Activity

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential bioactive properties. This article delves into the synthesis, characterization, and biological activities associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bithiophene moiety, which is known for its electronic properties, a hydroxyethyl group that enhances solubility, and a urea linkage that may contribute to its biological activity. The molecular formula is C18H18N2O2S2C_{18}H_{18}N_{2}O_{2}S_{2} with a molecular weight of approximately 358.5 g/mol.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₂S₂
Molecular Weight358.5 g/mol
CAS Number2097903-00-7

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Bithiophene Moiety : This can be achieved through palladium-catalyzed cross-coupling reactions.
  • Introduction of Hydroxyethyl Group : A nucleophilic substitution reaction introduces the hydroxyethyl group.
  • Formation of Urea Linkage : The final step involves reacting the hydroxyethyl-bithiophene intermediate with an appropriate isocyanate to form the urea linkage.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds featuring bithiophene structures. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures exhibited MIC values ranging from 20–40 µM against Staphylococcus aureus and 40–70 µM against E. coli, indicating moderate antibacterial activity compared to standard antibiotics like ceftriaxone .

The biological activity of this compound may be attributed to its interaction with specific molecular targets within microbial cells. The bithiophene moiety can facilitate electron transfer processes, while the hydroxyethyl and phenoxyethyl groups may enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Case Studies

  • Study on Antibacterial Activity : A recent investigation assessed the antibacterial effects of thiophene derivatives against multi-drug resistant strains. The study revealed that compounds similar to our target compound had promising results in inhibiting bacterial growth .
  • Wnt Signaling Pathway : Research has indicated that certain urea derivatives can inhibit Wnt signaling pathways, which are crucial in cancer progression. This suggests that this compound could have applications in cancer therapeutics .

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